molecular formula C16H20F3NO10 B12857035 [(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate

[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate

Cat. No.: B12857035
M. Wt: 443.33 g/mol
InChI Key: XSSGVGGOUZKLAR-GNMOMJPPSA-N
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Description

[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydropyran ring are protected using acetyl groups to form acetoxy derivatives.

    Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced through a reaction with trifluoroacetic anhydride under controlled conditions.

    Final Coupling: The protected intermediate is then coupled with the desired methyl acetate moiety to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy groups.

    Substitution: Nucleophilic reagents can be employed to substitute the trifluoroacetyl group.

    Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields hydroxyl derivatives, while substitution reactions produce various substituted analogs.

Scientific Research Applications

[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate involves its interaction with molecular targets through its functional groups. The trifluoroacetyl group, in particular, can form strong interactions with proteins and enzymes, affecting their activity and function. The acetoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate is unique due to its combination of trifluoroacetyl and multiple acetoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.

Properties

Molecular Formula

C16H20F3NO10

Molecular Weight

443.33 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C16H20F3NO10/c1-6(21)26-5-10-12(27-7(2)22)13(28-8(3)23)11(14(30-10)29-9(4)24)20-15(25)16(17,18)19/h10-14H,5H2,1-4H3,(H,20,25)/t10-,11-,12-,13-,14?/m1/s1

InChI Key

XSSGVGGOUZKLAR-GNMOMJPPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C

Origin of Product

United States

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